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Compound of Interest

Compound Name: (+/-)-N-3-Benzylnirvanol

An In-Depth Technical Guide to the Structure Elucidation of (+/-)-N-3-Benzylnirvanol

Introduction

(+/-)-N-3-Benzylnirvanol, with the empirical formula C1sH1sN20z2, is a synthetic derivative of
nirvanol, a hydantoin-based compound.[1] This class of molecules is of significant interest in
medicinal chemistry, with (+)-N-3-Benzylnirvanol being recognized as a potent and selective
inhibitor of the cytochrome P450 enzyme CYP2C19.[2] The precise structural characterization
of such molecules is paramount for understanding their mechanism of action, ensuring purity,
and meeting regulatory standards in drug development. This guide provides a comprehensive,
multi-technique approach to the structural elucidation of racemic N-3-benzylnirvanol, grounded
in established analytical principles and methodologies.

The core structure is based on a 5-ethyl-5-phenylhydantoin scaffold, with a benzyl group
attached to the nitrogen at position 3. The presence of a chiral center at the C5 position of the
hydantoin ring results in a racemic mixture of (+) and (-) enantiomers.[2][3] This guide will detail
the analytical workflow required to unambiguously confirm this structure and subsequently
resolve and characterize the individual enantiomers.

Strategic Approach to Structure Elucidation

The elucidation of a novel chemical entity like (+/-)-N-3-Benzylnirvanol necessitates a multi-
pronged analytical strategy. Each technique provides a unique piece of the structural puzzle,
and their combined data allows for a comprehensive and validated conclusion. Our approach is
hierarchical, beginning with foundational techniques that confirm the molecular formula and key
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functional groups, and progressing to more complex spectroscopic methods that piece together
the molecular framework.
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Caption: Logical workflow for the structure elucidation of (+/-)-N-3-Benzylnirvanol.

Part 1: Foundational Analysis - Molecular Formula
and Functional Groups
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High-Resolution Mass Spectrometry (HRMS)

Rationale: The initial and most critical step is to determine the elemental composition of the
molecule. HRMS provides a highly accurate mass measurement, allowing for the unambiguous
determination of the molecular formula.[4][5]

Experimental Protocol:

o Sample Preparation: Dissolve approximately 1 mg of the synthesized (+/-)-N-3-
Benzylnirvanol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

 Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight
(TOF) or Orbitrap mass analyzer.

e Analysis Mode: Acquire data in positive ion mode.

» Calibration: Ensure the instrument is calibrated using a known standard to achieve mass
accuracy within 5 ppm.

» Data Acquisition: Infuse the sample solution at a flow rate of 5-10 uL/min and acquire the full
scan spectrum.

Expected Data:

Parameter Expected Value
Molecular Formula C1sH1sN202
Calculated Monoisotopic Mass 294.1368 Da
Observed lon (M+H)* ~295.1441 Da

The observed mass for the protonated molecule (M+H)* should be within 5 ppm of the
calculated value, confirming the elemental composition.[6]

Tandem Mass Spectrometry (MS/MS) for Fragmentation
Analysis
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Rationale: Following the confirmation of the molecular formula, MS/MS is employed to induce
fragmentation of the parent ion. The resulting fragmentation pattern provides vital clues about
the structural motifs present in the molecule.[7][8]

Experimental Protocol:

 Instrumentation: Use a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass
spectrometer.

e Precursor lon Selection: Isolate the (M+H)* ion (~m/z 295.14) in the first quadrupole.

e Collision-Induced Dissociation (CID): Induce fragmentation in the collision cell using an inert
gas (e.g., argon) with varying collision energies.

o Fragment lon Analysis: Scan for the resulting fragment ions in the final mass analyzer.

Predicted Fragmentation Pathway:

Parent lon (M+H)*
m/z = 295.14

Benzylic C-N cleavage Loss of C7H7 radical

Loss of Benzyl Group
m/z = 204.10

Loss of ethyl-isocyanate \ Hydantoin ring opening
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m/z = 145.08
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m/z = 77.04

Click to download full resolution via product page

Caption: Predicted MS/MS fragmentation pathway for (+/-)-N-3-Benzylnirvanol.

The observation of a prominent peak at m/z 91 is highly characteristic of a benzyl group, which
rearranges to the stable tropylium cation. The presence of fragments corresponding to the core
hydantoin structure further supports the proposed scaffold.
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Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the
functional groups present in a molecule based on their characteristic vibrational frequencies.[9]

Experimental Protocol:

e Sample Preparation: Place a small amount of the powdered (+/-)-N-3-Benzylnirvanol onto
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the spectrum over a range of 4000-400 cm™1.

e Background Correction: Perform a background scan prior to sample analysis to subtract
atmospheric CO2 and water vapor signals.

Expected Characteristic Absorption Bands:

Wavenumber (cm~12) Vibration Type Functional Group

~3200-3000 N-H Stretch Amide (Hydantoin Ring)

~3100-3000 C-H Stretch Aromatic (Phenyl & Benzyl)

~2980-2850 C-H Stretch Aliphatic (Ethyl Group)
C=0 Stretch (asymmetric & ) o

~1770 & ~1710 ] Imide (Hydantoin Ring)
symmetric)

~1600 & ~1450 C=C Stretch Aromatic Rings

The presence of two distinct carbonyl stretching bands is a hallmark of the hydantoin ring
structure. The N-H stretching frequency confirms the presence of the secondary amide within
the ring.[10]

Part 2: Unraveling Connectivity with NMR
Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the
detailed structure of organic molecules, providing information on the chemical environment,
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connectivity, and multiplicity of each atom.[11]
Experimental Protocol (General):

e Sample Preparation: Dissolve 5-10 mg of (+/-)-N-3-Benzylnirvanol in ~0.6 mL of a
deuterated solvent (e.g., CDClIs or DMSO-ds) in a 5 mm NMR tube.[12]

 Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

1D NMR: *H, **C, and DEPT-135

Rationale:

e 1H NMR: Provides information on the number of different types of protons and their
neighboring protons (through spin-spin coupling).

e 13C NMR: Shows the number of chemically non-equivalent carbons.

o DEPT-135: Differentiates between CH, CHz, and CHs groups, which is crucial for assigning
aliphatic signals.[9][13]

Expected *H and 3C NMR Data (Predicted):

1H Chemical Shift 13C Chemical Shift

Group DEPT-135
(3, ppm) (3, ppm)

Ethyl-CHs ~0.9 (t, 3H) ~8 Positive

Ethyl-CH2 ~2.0 (g, 2H) ~35 Negative

Benzyl-CH:z ~4.6 (s, 2H) ~45 Negative

Aromatic-H ~7.2-7.5 (m, 10H) ~125-140 Positive

Hydantoin N-H ~8.5 (s, 1H)

C5 (Quaternary) - ~65 Absent

C2 & C4 (C=0) - ~156 & ~173 Absent

Note: 't' = triplet, 'q' = quartet, 's' = singlet, 'm' = multiplet.
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The DEPT-135 spectrum is critical for confirming the presence of the two CHz groups (ethyl
and benzyl) as negative peaks and the CHs group as a positive peak. The absence of the C5,
C2, and C4 signals in the DEPT spectrum confirms their quaternary nature.[14]

2D NMR: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments are essential for establishing the connectivity between atoms.
[15]

o COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to
each other (typically over 2-3 bonds).

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the
carbons they are attached to (*JCH).

 HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and
carbons over multiple bonds (3JCH and 3JCH), which is key for connecting different structural
fragments.

Key Expected 2D NMR Correlations:
Caption: Key expected COSY and HMBC correlations for structural assembly.
Analysis of 2D Data:

e COSY: Aclear correlation between the ethyl protons (~0.9 and ~2.0 ppm) will confirm the
ethyl group.

o HSQC: Will map all proton signals to their directly attached carbons as predicted in the table
above.

e HMBC: This is the cornerstone of the elucidation. Key correlations to look for are:

o

Protons of the ethyl group (~2.0 ppm) to the quaternary C5 carbon (~65 ppm).

[¢]

Protons of the C5-phenyl group to the C5 carbon.

o

The N1-H proton (~8.5 ppm) to C5 and the C2 carbonyl carbon.
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o The benzylic CHz protons (~4.6 ppm) to the C2 and C4 carbonyl carbons and the carbons
of the benzyl-phenyl ring.

These HMBC correlations will unequivocally link the ethyl group, the phenyl group, and the N-
benzyl group to the hydantoin core, completing the structural puzzle.

Part 3: Stereochemistry and Final Confirmation
X-Ray Crystallography

Rationale: Single-crystal X-ray crystallography provides the absolute, unambiguous 3D
structure of a molecule in the solid state.[16] It is the gold standard for structural confirmation.
For a racemic compound, it will confirm the connectivity and the relative stereochemistry within
the crystal lattice.

Experimental Protocol:

o Crystal Growth: Growing single crystals suitable for X-ray diffraction can be challenging for
small organic molecules.[17] A common method is slow evaporation:

o Create a saturated solution of (+/-)-N-3-Benzylnirvanol in a suitable solvent (e.qg.,
ethanol, ethyl acetate).

o Loosely cap the vial and allow the solvent to evaporate slowly over several days in a
vibration-free environment.[18]

o Crystal Mounting: Mount a suitable single crystal (typically <0.5 mm in all dimensions) on a
goniometer head.[16]

» Data Collection: Place the crystal in a diffractometer and collect diffraction data using a
monochromatic X-ray source.

» Structure Solution and Refinement: Process the diffraction data to solve and refine the
crystal structure, yielding precise bond lengths, bond angles, and atomic positions.

The resulting structure will definitively confirm the connectivity established by NMR and provide
detailed conformational information.
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Resolution of Enantiomers and Chiral Analysis

Rationale: Since the compound is synthesized as a racemic mixture, it is often necessary to
separate the enantiomers for pharmacological studies, as they can have different biological
activities.[2][3] Chiral High-Performance Liquid Chromatography (HPLC) is a common and
effective method for this separation.

Experimental Protocol:

o Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on
derivatized cellulose or amylose.

» Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and a
polar modifier like isopropanol or ethanol, to achieve baseline separation of the two
enantiomers.

e Analysis:

o Inject an analytical-scale sample of the racemic mixture to determine the retention times of
the two enantiomers.

o Perform a semi-preparative or preparative scale separation to isolate the individual
enantiomers.

e Characterization of Enantiomers:

o Circular Dichroism (CD) Spectroscopy: Acquire CD spectra for each isolated enantiomer.
They should be mirror images of each other, confirming their enantiomeric relationship.

o Optical Rotation: Measure the specific rotation ([a]D) for each enantiomer using a
polarimeter. The values should be equal in magnitude and opposite in sign.

Conclusion

The structural elucidation of (+/-)-N-3-Benzylnirvanol is a systematic process that relies on the
synergistic application of multiple analytical techniques. High-resolution mass spectrometry
establishes the molecular formula, while FTIR identifies key functional groups. A suite of 1D
and 2D NMR experiments meticulously maps out the atomic connectivity, piecing together the
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ethyl, phenyl, and N-benzyl substituents around the central hydantoin core. Finally, X-ray
crystallography provides the ultimate confirmation of the three-dimensional structure, and chiral
chromatography allows for the resolution and characterization of the individual enantiomers.
This rigorous, self-validating workflow ensures the unequivocal identification and
characterization of the molecule, a critical requirement for its application in research and drug
development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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